molecular formula C14H15N3O3S B7836996 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B7836996
M. Wt: 305.35 g/mol
InChI Key: LSUFVORAGDCSEF-UHFFFAOYSA-N
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Description

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is a chemical compound with a unique structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.

    Intermediate Processing: The intermediate compound is then processed under specific conditions, such as temperature and pressure, to yield the desired product.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. This ensures a consistent and high-yield production of the compound. The industrial methods often involve:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Processing: The reaction mixture is continuously processed to separate the desired product from by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds .

Scientific Research Applications

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and signaling pathways.

    Medicine: this compound is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological effects .

Properties

IUPAC Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-3-5-11(18)6-4-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUFVORAGDCSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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